

SCH 221510: A Comprehensive Technical Overview of its Safety and Toxicology Profile

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Compound of Interest		
Compound Name:	SCH 221510	
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Abstract

SCH 221510 is a potent and selective non-peptidic agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor. It has demonstrated significant potential in preclinical models as an anxiolytic and analgesic agent. A key characteristic highlighted in the available literature is its favorable safety profile compared to traditional mu-opioid receptor (MOR) agonists, exhibiting a reduced liability for common opioid-related side effects such as respiratory depression, constipation, and abuse potential. This technical guide provides a comprehensive overview of the publicly available safety and toxicology data on SCH 221510, with a focus on its pharmacological selectivity, preclinical safety observations, and mechanism of action. While extensive quantitative toxicological data from formal studies (e.g., acute/chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity) are not readily available in the public domain, this document synthesizes the existing knowledge to inform research and drug development professionals.

Introduction

The quest for potent analgesics with improved safety profiles has led to the exploration of novel targets beyond the classical opioid receptors. The NOP receptor and its endogenous ligand, N/OFQ, represent a promising pathway for modulating pain and anxiety. **SCH 221510** has emerged as a key investigational compound in this area, demonstrating high affinity and functional selectivity for the NOP receptor. This document aims to provide a detailed technical



overview of the safety and toxicology profile of **SCH 221510** based on available scientific literature.

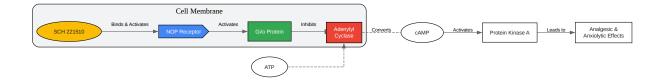
Pharmacological Profile Receptor Binding Affinity and Functional Activity

SCH 221510 exhibits high affinity for the NOP receptor with significantly lower affinity for the classical opioid receptors (mu, kappa, and delta). This selectivity is crucial to its distinct pharmacological effects and improved side-effect profile.

Receptor	Binding Affinity (Ki, nM)	Functional Activity (EC50, nM)	Functional Selectivity vs. NOP
NOP	0.3	12	-
Mu (μ)	65	693	>217-fold (Ki)[1]
Карра (к)	131	683	>437-fold (Ki)[1]
Delta (δ)	2854	8071	>9500-fold (Ki)[1]

Mechanism of Action

SCH 221510 acts as a full agonist at the NOP receptor. The activation of the NOP receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. This signaling cascade ultimately results in the observed analgesic and anxiolytic effects.



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Figure 1: Simplified signaling pathway of SCH 221510 via the NOP receptor.

Preclinical Safety and Tolerability

Preclinical studies in various animal models have provided insights into the safety and tolerability of **SCH 221510**. The compound has been generally well-tolerated at doses that produce therapeutic effects.

Central Nervous System (CNS)

In contrast to benzodiazepines, **SCH 221510** has been shown to produce anxiolytic-like effects at doses that do not cause significant disruption of overt behavior or motor coordination.[2][3]

Respiratory System

A significant advantage of NOP receptor agonists like **SCH 221510** over traditional opioids is the reduced risk of respiratory depression.[1] Studies in non-human primates have indicated that even at doses producing full antinociception, **SCH 221510** does not cause the significant respiratory depression typically associated with MOR agonists.

Gastrointestinal System

Opioid-induced constipation is a major limiting side effect of MOR agonists. Preclinical evidence suggests that **SCH 221510** does not significantly inhibit gastrointestinal transit, offering a substantial benefit over traditional opioids.

Abuse Liability

The rewarding effects of MOR agonists contribute to their high abuse potential. The activation of the NOP receptor is not associated with these rewarding properties, and preclinical models suggest that **SCH 221510** has a low abuse liability.

Toxicology Profile

A comprehensive, quantitative toxicology profile for **SCH 221510** is not available in the public scientific literature. Standard IND-enabling toxicology studies are typically conducted by the sponsoring pharmaceutical company and submitted to regulatory agencies. This section outlines the types of studies that are generally required, for which specific data on **SCH 221510** is not publicly accessible.



Acute and Chronic Toxicity

Data from acute and repeat-dose toxicity studies in rodent and non-rodent species, which would provide information on the maximum tolerated dose (MTD), no-observed-adverse-effect-level (NOAEL), and potential target organs of toxicity, have not been published.

Genotoxicity

Standard genotoxicity assays, such as the Ames test (bacterial reverse mutation assay), in vitro chromosomal aberration assay, and in vivo micronucleus test, are required to assess the mutagenic and clastogenic potential of a new drug candidate. The results of these studies for **SCH 221510** are not publicly available.

Carcinogenicity

Long-term carcinogenicity studies in rodents are typically required for drugs intended for chronic use. No public data on the carcinogenic potential of **SCH 221510** exists.

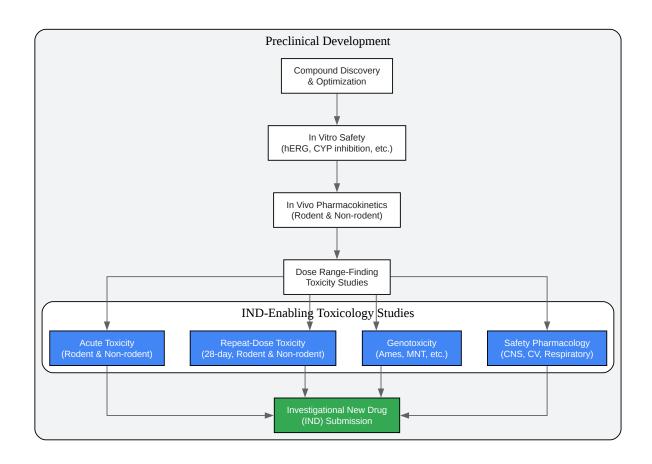
Reproductive and Developmental Toxicology

Studies to evaluate the effects of a drug on fertility, embryonic and fetal development, and preand postnatal development are essential components of a full toxicology profile. Information on the reproductive and developmental toxicity of **SCH 221510** has not been published.

Experimental Protocols

Detailed experimental protocols for the key toxicology studies are not available. However, a general workflow for preclinical safety assessment is presented below.





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Figure 2: General workflow for preclinical toxicology assessment.

Conclusion

SCH 221510 is a highly selective and potent NOP receptor agonist with a promising preclinical profile as an anxiolytic and analgesic agent. The available data strongly suggest a significantly improved safety margin over traditional opioid analgesics, particularly concerning respiratory depression, constipation, and abuse liability. However, a comprehensive assessment of its



toxicological profile is limited by the absence of publicly available quantitative data from formal regulatory toxicology studies. Further disclosure of these data would be necessary for a complete understanding of the safety and risk-benefit profile of **SCH 221510** for potential clinical development. Researchers and drug development professionals should consider the existing pharmacological and qualitative safety data as a strong foundation for further investigation, while acknowledging the current gaps in the formal toxicology assessment.

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